Cas no 1249061-89-9 (Benzenemethanesulfonamide, α,4-dimethyl-3-nitro-)

Benzenemethanesulfonamide, α,4-dimethyl-3-nitro-, is a nitro-substituted sulfonamide derivative characterized by its distinct molecular structure featuring a benzenemethanesulfonyl group with methyl and nitro functional groups at the α and 3-positions, respectively. This compound is primarily utilized in synthetic organic chemistry as an intermediate for the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. Its nitro and sulfonamide groups contribute to its reactivity, enabling selective transformations in multi-step syntheses. The compound’s stability under controlled conditions and well-defined structural properties make it a reliable building block for researchers developing novel bioactive compounds or studying structure-activity relationships. Proper handling is advised due to potential sensitivity to heat or strong oxidizers.
Benzenemethanesulfonamide, α,4-dimethyl-3-nitro- structure
1249061-89-9 structure
Product Name:Benzenemethanesulfonamide, α,4-dimethyl-3-nitro-
CAS No:1249061-89-9
MF:C9H12N2O4S
MW:244.267580986023
CID:5281822
Update Time:2025-06-11

Benzenemethanesulfonamide, α,4-dimethyl-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide
    • Benzenemethanesulfonamide, α,4-dimethyl-3-nitro-
    • Inchi: 1S/C9H12N2O4S/c1-6-3-4-8(5-9(6)11(12)13)7(2)16(10,14)15/h3-5,7H,1-2H3,(H2,10,14,15)
    • InChI Key: UVZSHCLHYGXXJQ-UHFFFAOYSA-N
    • SMILES: S(C(C)C1C=CC(C)=C(C=1)[N+](=O)[O-])(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 357
  • XLogP3: 1
  • Topological Polar Surface Area: 114

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Additional information on Benzenemethanesulfonamide, α,4-dimethyl-3-nitro-

Benzenemethanesulfonamide, α,4-dimethyl-3-nitro- (CAS No. 1249061-89-9): A Comprehensive Overview in Modern Chemical Research

Benzenemethanesulfonamide, α,4-dimethyl-3-nitro-, identified by its Chemical Abstracts Service (CAS) number CAS No. 1249061-89-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of Benzenemethanesulfonamide, α,4-dimethyl-3-nitro- include a benzen ring substituted with a sulfonamide group at the α-position and nitro groups at the 3- and 4-positions, which contribute to its unique chemical properties and reactivity.

The synthesis and characterization of Benzenemethanesulfonamide, α,4-dimethyl-3-nitro- have been extensively studied due to its potential role as an intermediate in the production of more complex pharmaceutical agents. The presence of the nitro group at the 3-position enhances its electrophilicity, making it a valuable precursor in various organic transformations. Additionally, the dimethyl substitution at the α-position influences its solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in exploring the pharmacological properties of sulfonamide derivatives. Benzenemethanesulfonamide, α,4-dimethyl-3-nitro- has been investigated for its potential antimicrobial and anti-inflammatory effects. Studies have shown that sulfonamides can interact with bacterial enzymes and inhibit their growth by disrupting essential metabolic pathways. The nitro group in this compound further enhances its bioactivity by facilitating redox reactions that are crucial for microbial metabolism.

The structural motifs present in Benzenemethanesulfonamide, α,4-dimethyl-3-nitro- make it a versatile scaffold for designing novel therapeutic agents. Researchers have leveraged its framework to develop compounds with enhanced binding affinity to target proteins involved in diseases such as cancer and autoimmune disorders. The sulfonamide moiety is particularly adept at forming hydrogen bonds with biological targets, which is a key factor in drug-receptor interactions.

Advances in computational chemistry have enabled more precise predictions of the biological activity of Benzenemethanesulfonamide, α,4-dimethyl-3-nitro-. Molecular docking studies have revealed that this compound can effectively bind to enzymes such as dihydrofolate reductase (DHFR), which is a common target for antifolate drugs. The dimethyl substitution at the α-position appears to modulate the binding affinity by optimizing the orientation of the sulfonamide group within the active site.

The synthesis of Benzenemethanesulfonamide, α,4-dimethyl-3-nitro- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Traditional synthetic routes often involve nucleophilic substitution reactions followed by nitration and methylation steps. However, recent innovations in synthetic methodologies have led to more efficient protocols that minimize waste and improve scalability.

In conclusion, Benzenemethanesulfonamide, α,4-dimethyl-3-nitro- (CAS No. 1249061-89-9) represents a promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features and demonstrated bioactivity make it a valuable candidate for further exploration in drug development. As research continues to uncover new applications for sulfonamide derivatives, compounds like this are likely to play an increasingly significant role in addressing complex medical challenges.

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